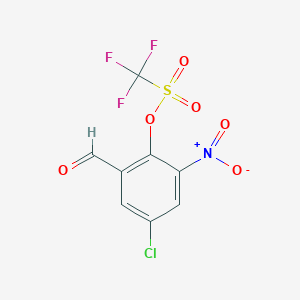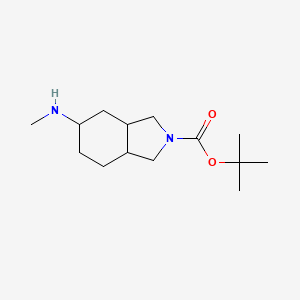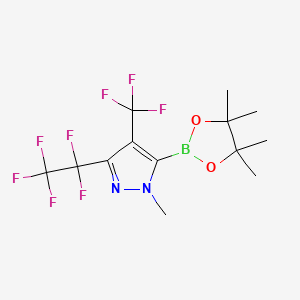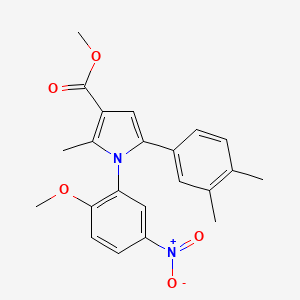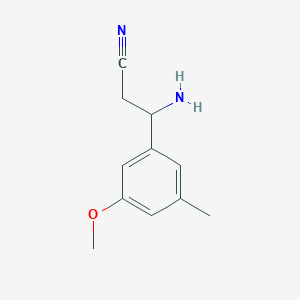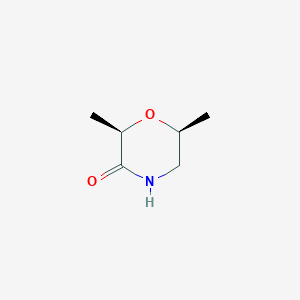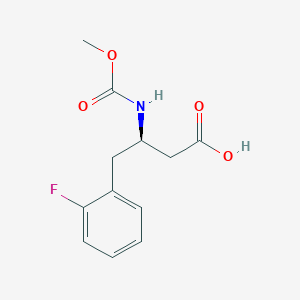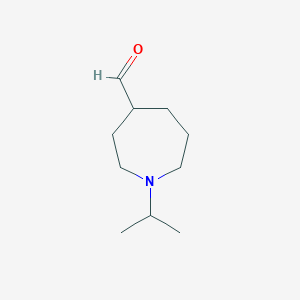
1-(Propan-2-yl)azepane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)azepane-4-carbaldehyde is a chemical compound with the molecular formula C10H19NO It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)azepane-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an aldehyde in the presence of a catalyst can lead to the formation of the azepane ring. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Propan-2-yl)azepane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(Propan-2-yl)azepane-4-carboxylic acid.
Reduction: Formation of 1-(Propan-2-yl)azepane-4-methanol.
Substitution: Formation of various N-substituted azepane derivatives.
Applications De Recherche Scientifique
1-(Propan-2-yl)azepane-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)azepane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .
Comparaison Avec Des Composés Similaires
1-(Propan-2-yl)piperidine-4-carbaldehyde: Similar structure but with a six-membered ring.
1-(Propan-2-yl)morpholine-4-carbaldehyde: Contains an oxygen atom in the ring.
1-(Propan-2-yl)pyrrolidine-4-carbaldehyde: Contains a five-membered ring.
Uniqueness: 1-(Propan-2-yl)azepane-4-carbaldehyde is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structure allows for greater flexibility and potential for diverse chemical modifications compared to its six- and five-membered counterparts.
Propriétés
Numéro CAS |
1259077-50-3 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-propan-2-ylazepane-4-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-6-3-4-10(8-12)5-7-11/h8-10H,3-7H2,1-2H3 |
Clé InChI |
ATZQIZSXZLLCFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCC(CC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


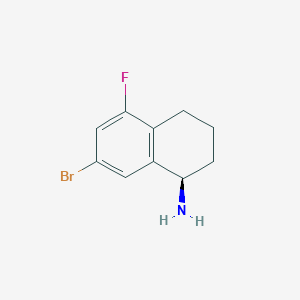

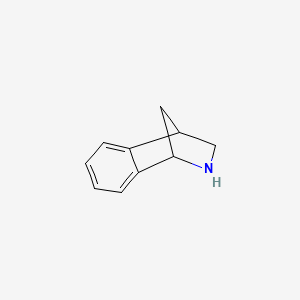

![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
